Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Medicinal Chemistry C–C Cross-Coupling Late-Stage Functionalization

Sourcing a regiospecifically brominated 3-hydroxybenzothiophene ester with reliable C4 cross-coupling reactivity often delays medicinal chemistry campaigns. This compound resolves that bottleneck by providing a single, polyfunctional intermediate combining a Suzuki-accessible bromine handle, a hydrogen-bonding 3-OH pharmacophore, and a modifiable ethyl ester. - Enables parallel SAR at C4 via Suzuki, Heck, or Buchwald-Hartwig couplings on a pre-assembled 3-hydroxybenzo[b]thiophene-2-carboxylate core. - C4-bromo substitution is explicitly linked to enhanced antitubercular potency (MIC values as low as 0.60 µg/mL in analogous series). - Ethyl ester form offers favorable membrane permeability for cell-based mechanistic studies, serving as a prodrug or tool compound for 5-LOX/COX dual inhibition assays.

Molecular Formula C11H9BrO3S
Molecular Weight 301.16 g/mol
Cat. No. B13021099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Molecular FormulaC11H9BrO3S
Molecular Weight301.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)O
InChIInChI=1S/C11H9BrO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3
InChIKeyKBSXYURWLBBBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate Identity & Procurement


Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2167533-74-4) is a polysubstituted benzo[b]thiophene featuring a C4 bromine atom, a C3 hydroxyl group, and a C2 ethyl ester moiety on the benzothiophene scaffold . Its molecular formula is C11H9BrO3S (MW 301.16 g/mol) . The compound belongs to the 3-hydroxybenzo[b]thiophene-2-carboxylate class, a privileged structure in medicinal chemistry that has been explored for anti-inflammatory, antitubercular, and antimicrobial applications . The simultaneous presence of a bromine handle, a hydrogen-bond donor/acceptor (3-OH), and a modifiable ester group makes this compound a versatile intermediate for downstream derivatization, distinguishing it from simpler benzothiophene analogs that lack this combination of functional groups.

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate: Irreplaceability


In-class benzothiophene-2-carboxylate derivatives cannot be freely interchanged because the substitution pattern on the benzo ring directly determines both the reactivity profile for downstream chemistry and the biological target engagement. The C4 bromine is not merely a placeholder: it serves as a heavy atom for X-ray crystallographic phasing, a handle for transition-metal-catalyzed cross-couplings, and a modulator of π-stacking interactions with aromatic binding pockets . Replacing it with hydrogen (as in ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) removes all three capabilities simultaneously. Conversely, the free carboxylic acid analog (4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, CAS 1935348-42-7) presents different solubility, membrane permeability, and coupling chemistry compared to the ethyl ester form . Biological structure–activity relationship (SAR) studies on the 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold confirm that both the C4 halogen identity and the C2 ester group meaningfully alter enzymatic inhibition potency, as demonstrated for 5-LOX and COX enzymes .

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate: Differentiation Evidence


C4 Bromine: Synthetic Handle for Cross-Coupling

The presence of a bromine atom at the C4 position of the benzothiophene core enables palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are inaccessible with the C4-unsubstituted analog ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. In the broader 3-substituted benzo[b]thiophene series, regioselective bromination at C4 has been optimized to provide halogenated intermediates with high selectivity (typically >85:15 para/meta ratio under optimized conditions using Br₂ in CH₂Cl₂ at 0 °C), which are explicitly designed as advanced intermediates for constructing biaryl and aminoaryl derivatives . The C4-bromo compound is therefore a direct precursor to libraries of C4-arylated or C4-aminated analogs, whereas the des-bromo compound requires a de novo C–H functionalization strategy with lower predictability and narrower substrate scope. No head-to-head reactivity comparison between the target compound and its des-bromo analog has been published; this inference is drawn from established reactivity principles of aryl bromides in cross-coupling and from the synthetic strategy demonstrated for the 4-bromo congener of the raloxifene intermediate series.

Medicinal Chemistry C–C Cross-Coupling Late-Stage Functionalization

Ethyl Ester vs. Carboxylic Acid: Permeability & Physicochemical Impact

Compared to its direct free acid analog, 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1935348-42-7, MW 273.10), the ethyl ester form (MW 301.16) is predicted to exhibit higher lipophilicity and improved passive membrane permeability. Although no experimentally measured logP/logD or PAMPA/Caco-2 permeability values for this exact compound pair have been reported in peer-reviewed literature, the difference in calculated logP (ClogP) between the ethyl ester and the carboxylic acid can be estimated using standard fragment-based methods: the ethyl ester contributes approximately +0.8 to +1.2 logP units relative to the carboxylic acid . This is consistent with the general observation that ester prodrugs of carboxylic acid-containing scaffolds show enhanced oral absorption and cellular uptake . Additionally, the ethyl ester is a non-ionizable species at physiological pH, whereas the free acid exists predominantly as the carboxylate anion, which may reduce passive diffusion across lipid bilayers . Quantitative verification via comparative logD₇.₄ measurement or Caco-2 Papp would be required to confirm the magnitude of the ester advantage.

Drug Design Physicochemical Profiling Prodrug Strategy

Antimycobacterial Potential from Class SAR

The benzo[b]thiophene-2-carboxylate scaffold, particularly derivatives bearing halogen substituents on the benzo ring, has demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Ra (MTB) and multidrug-resistant MTB (MDR-MTB). In a focused SAR study, compound 7b (a 3-chlorobenzo[b]thiophene-2-carboxylic acid derivative) exhibited MIC values of 2.73–22.86 μg/mL against MDR-MTB strains, while compounds 8c and 8g showed MICs of 0.60 and 0.61 μg/mL against dormant M. bovis BCG . The replacement of chloro by bromo at the 4-position of related benzothiophene-1,3-diketones resulted in a dramatic enhancement of growth inhibitory activity against M. bovis BCG . Although ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate itself has not been tested in this assay, it combines the C4-bromo substituent and the 3-hydroxy-2-carboxylate motif present in the active series. Quantitative extrapolation of MIC values to the target compound is not possible without direct measurement, but the class-level SAR suggests that the C4-Br substitution pattern is favorable for antimycobacterial potency relative to C4-H or C4-Cl analogs.

Antitubercular Agents Mycobacterium tuberculosis DprE1 Inhibition

Antifungal Activity Precedent of Hydroxybenzothiophene Esters

Patent US3592907A discloses antifungal compositions comprising substituted benzo[b]thiophene compounds, specifically naming methyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate and 4,6-dibromo-3-hydroxybenzo[b]thiophene-2-carboxylate as active antimicrobial ingredients . These compositions, formulated with polyethylene glycol diester carriers, demonstrated activity against fungal organisms . The general formula covers esters of substituted benzo[b]thiophene-2-carboxylic acids with lower alkanols (C1–C12), including the ethyl ester subclass . Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate falls within this claimed structural space as a mono-brominated C4-bromo ethyl ester. Together with the known antitubercular activity of related benzothiophenes, this patent establishes a multi-domain biological activity profile for the 3-hydroxybenzo[b]thiophene-2-carboxylate ester class, with bromination on the benzo ring being a key structural feature.

Antifungal Agents Agricultural Chemistry Halogenated Benzothiophenes

5-LOX/COX Dual Inhibitory Potential

A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives were evaluated for 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitory activity, revealing that the 3-hydroxy-2-carboxylate motif is a competent pharmacophore for dual enzyme inhibition . The study demonstrated that modifications to the benzo ring substituents and the C2 carboxyl group modulate both potency and isozyme selectivity . The ethyl ester form (ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate) represents a direct ester analog of the active carboxylic acid series; esterification of the C2 carboxyl is a common prodrug strategy to improve membrane permeability while retaining the ability to release the active acid upon esterase-mediated hydrolysis in vivo . No direct IC₅₀ data for the target compound against 5-LOX or COX-1/COX-2 are available, but the scaffold-level SAR provides a rational basis for prioritizing this compound as a probe for inflammatory target screening over non-hydroxylated or non-brominated benzothiophene esters.

Anti-inflammatory Agents 5-Lipoxygenase Cyclooxygenase Dual Inhibition

Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate: Procurement & Application Scenarios


Medicinal Chemistry Library Synthesis via C4 Cross-Coupling

Medicinal chemistry teams building focused libraries around the benzothiophene scaffold can use this compound as a late-stage diversification point. The C4 bromine enables Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to introduce aryl, alkenyl, or amino diversity at C4, exploiting the regioselective bromination methodology established for 3-substituted benzothiophenes . This is the primary reason to select this compound over the des-bromo analog for SAR exploration.

Antitubercular Lead Generation Targeting DprE1

The demonstrated antimycobacterial activity of halogenated benzo[b]thiophene-2-carboxylates against drug-sensitive and multidrug-resistant M. tuberculosis, including dormant BCG (MIC values as low as 0.60 μg/mL for 4-bromo-containing analogs), positions this compound as a logical starting point for synthesizing new antitubercular leads. The C4-bromo substitution pattern is specifically associated with potency enhancement in this chemical series .

Anti-inflammatory Probe for 5-LOX/COX Pathway

The validated 3-hydroxybenzo[b]thiophene-2-carboxylate pharmacophore for dual 5-LOX/COX inhibition supports the use of this compound as a probe molecule. The ethyl ester may serve as a prodrug form that hydrolyzes in vivo to the active free acid, or as a tool compound for cell-based mechanistic studies where improved membrane permeability is advantageous .

Agricultural Antifungal Formulation R&D

Patent precedent for antifungal compositions based on brominated 3-hydroxybenzo[b]thiophene-2-carboxylate esters provides a basis for incorporating this compound into agricultural antifungal screening cascades. The ethyl ester form may offer favorable formulation properties in polyethylene glycol-based carriers as described in the original Dow Chemical patent .

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